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hexadecyl-

Cat. No.: B1675725 Get Quote

Disclaimer: The specific compound "Capramide, 2,6-diamino-n-hexadecyl-" does not

correspond to a recognized or widely documented ceramide-like molecule in the existing

scientific literature. Therefore, this technical guide will focus on the broader class of synthetic

ceramide analogs, providing a comprehensive overview of their design, biological activities,

and the experimental methodologies used to evaluate their potential as therapeutic agents. The

information presented is intended for researchers, scientists, and drug development

professionals.

Introduction
Ceramides are a class of lipid molecules composed of a sphingosine backbone N-acylated with

a fatty acid. They are integral components of the cell membrane and act as critical signaling

molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and

senescence.[1][2] The diverse biological functions of ceramides have made them an attractive

target for therapeutic intervention, particularly in oncology and dermatology. However, the

inherent biophysical properties of natural ceramides, such as their high hydrophobicity and

poor solubility, limit their direct therapeutic application. This has spurred the development of

synthetic ceramide-like molecules, or ceramide analogs, designed to mimic the biological

activities of natural ceramides while possessing improved physicochemical properties for better

drug delivery and efficacy.[3]
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The rational design of ceramide-like molecules involves modifications to the sphingosine

backbone, the acyl chain, or both. These modifications aim to enhance solubility, increase

bioavailability, and improve target specificity.

A common synthetic strategy involves the N-acylation of a modified sphingoid base. For

example, novel ceramide analogs have been synthesized by acylating serinol, diethanolamine,

or propanolamine with various fatty acids like myristic, palmitic, or oleic acid.[3] These

modifications can significantly increase the water solubility of the resulting compounds by over

100-fold compared to natural ceramides.[3] Another approach involves introducing aromatic

systems or sulfonamide and amide groups into the ceramide side chain or backbone to

potentially increase anti-proliferative activity and stability.[4][5]

Biological Activities and Therapeutic Potential
Ceramide-like molecules have demonstrated significant potential in various therapeutic areas,

most notably in cancer treatment and skin barrier repair.

Anti-Cancer Activity
A variety of anti-cancer drugs exert their effects by elevating endogenous ceramide levels,

which in turn induces apoptosis in tumor cells.[3] Synthetic ceramide analogs have been

developed to directly trigger these pro-apoptotic signaling pathways, bypassing the need for

upstream signaling events that generate endogenous ceramide.[3] These analogs have been

shown to induce apoptosis in a range of cancer cell lines, including neuroblastoma, glioma,

medulloblastoma, and adenocarcinoma.[3] Notably, some analogs exhibit selective toxicity

towards rapidly dividing cancer cells while sparing quiescent or differentiated cells.[3]

Skin Barrier Repair
In dermatology, ceramides are crucial for maintaining the integrity of the stratum corneum and

its barrier function. A deficiency in ceramides is associated with various skin conditions,

including atopic dermatitis and psoriasis.[6] Topical application of ceramide-containing

formulations can help restore the skin barrier, reduce transepidermal water loss (TEWL), and

improve skin hydration.[6] Ceramide-like molecules are being explored for their potential to

offer enhanced skin penetration and efficacy in barrier repair formulations.
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Quantitative Data on the Biological Effects of
Ceramide Analogs
The following table summarizes quantitative data from studies on various ceramide analogs,

highlighting their therapeutic potential.

Ceramide Analog Cell Line/Model Effect
Quantitative
Measurement

N-(2-hydroxy-1-

(hydroxymethyl)ethyl)-

palmitoylamide (C16-

serinol)

Human

neuroblastoma,

glioma,

medulloblastoma, and

adenocarcinoma cells

Induction of apoptosis

Apoptosis induced

within 60 minutes of

incubation

Analog 315

Primary Effusion

Lymphoma (PEL) cell

lines (BCBL-1 and

BCP-1)

Increase in

intracellular ceramides

2.5- to 4.0-fold

increase in total

intracellular ceramides

Analog 403

Primary Effusion

Lymphoma (PEL) cell

lines (BCBL-1 and

BCP-1)

Increase in

intracellular ceramides

2.5- to 4.0-fold

increase in total

intracellular ceramides

2,6-diamino-N-([1-(1-

oxotridecyl)-2-

piperidinyl]methyl)hex

anamide (NPC 15437)

CH(R)C5 hamster

ovary cells

Increased nuclear

accumulation of

daunorubicin

6- to 10-fold increase

with 75 µM NPC

15437 for 1 h

2,6-diamino-N-([1-(1-

oxotridecyl)-2-

piperidinyl]methyl)hex

anamide (NPC 15437)

CH(R)C5 hamster

ovary cells

Decreased LD90 for

etoposide

4-fold decrease with

75 µM NPC 15437

2,6-diamino-N-([1-(1-

oxotridecyl)-2-

piperidinyl]methyl)hex

anamide (NPC 15437)

CH(R)C5 hamster

ovary cells

Decreased LD50 for

vincristine

2.5-fold decrease with

75 µM NPC 15437
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Experimental Protocols
Synthesis of a Ceramide Analog (Representative
Example)
The synthesis of ceramide analogs often involves standard peptide coupling reactions. For

instance, the synthesis of analog 315 was achieved through the following steps[4]:

Coupling Reaction: Boc-serine (N-(tert-butoxycarbonyl)-d-serine) is coupled with

tetradecylamine.

Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole

(HOBt) are used as coupling reagents, with N-methyl-morpholine as a base.

Solvent: Tetrahydrofuran (THF) is used as the solvent.

Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield

the free amine.

Final Reaction: The resulting amine is reacted with salicylaldehyde in the presence of

sodium hydroxide in methanol to produce the final analog 315.

In Vitro Apoptosis Assay
To assess the pro-apoptotic activity of ceramide analogs, the following protocol is commonly

employed[3]:

Cell Culture: Human cancer cell lines (e.g., neuroblastoma, glioma) are cultured in

appropriate media.

Treatment: Cells are incubated with varying concentrations of the ceramide analog for a

specified duration (e.g., 60 minutes).

Apoptosis Detection: Apoptosis can be quantified using various methods, such as:

Annexin V/Propidium Iodide (PI) Staining: Cells are stained with fluorescently labeled

Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell

membrane) and PI (which stains the nucleus of late apoptotic/necrotic cells).
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Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3) is

measured using colorimetric or fluorometric substrates.

Analysis: Stained cells are analyzed by flow cytometry to determine the percentage of

apoptotic cells.

Signaling Pathways
Ceramides act as second messengers in a complex network of signaling pathways that

regulate key cellular decisions. A simplified overview of a pro-apoptotic ceramide signaling

pathway is depicted below.

Caption: A simplified diagram of a ceramide-mediated apoptotic signaling pathway.

Experimental Workflow
The following diagram illustrates a general workflow for the development and evaluation of

novel ceramide-like molecules.

Caption: A typical experimental workflow for the development of ceramide-like molecules.

Conclusion
Ceramide-like molecules represent a promising class of therapeutic agents with potential

applications in oncology, dermatology, and beyond. Their design allows for the circumvention of

the limitations associated with natural ceramides, offering enhanced solubility, stability, and

biological activity. Continued research into the synthesis of novel analogs and a deeper

understanding of their mechanisms of action will be crucial for translating the therapeutic

potential of these molecules into clinical applications.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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